molecular formula C20H19ClN4O2S B2955670 N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-31-3

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2955670
CAS RN: 941886-31-3
M. Wt: 414.91
InChI Key: NGVSEBYQEVTGKM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound is also known as CBM-THZ1 and has been found to have promising results in scientific research studies.

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Preparations of Thiazole Derivatives : Thiazole derivatives, including structures similar to "N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide," are synthesized through oxidative dimerization of thioamides, showcasing the versatility and reactivity of thiazole compounds in organic synthesis (Takikawa et al., 1985).

Biological Activities

Anticancer Properties of Thiazole Derivatives : The evaluation of thiazole derivatives for their anticancer activity is a significant area of research. Compounds structurally related to "N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide" have been synthesized and assessed for cytotoxicity against human cancer cell lines, highlighting the potential of thiazole compounds as anticancer agents (Kumar et al., 2011).

Antiviral and Antimicrobial Applications

Thiazole Derivatives as Antiviral Agents : The antiviral activity of thiazole derivatives, including potential applications in treating viral infections, is a promising research direction. The synthesis and biological screening of thiazole-5-carboxamide derivatives for antimicrobial and antiviral activities further demonstrate the broad spectrum of biological applications of thiazole compounds (Srivastava et al., 1977).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-16(10-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVSEBYQEVTGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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